molecular formula C19H14FN3O2 B2810346 6-fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260744-06-6

6-fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2810346
CAS No.: 1260744-06-6
M. Wt: 335.338
InChI Key: OASISNSWVXVDLB-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound belonging to the quinoline family Quinolines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The initial step often involves the formation of the quinoline core through a Skraup synthesis or Friedländer synthesis. Subsequent steps may include halogenation to introduce the fluorine atom, methylation to add the methyl group, and the construction of the oxadiazole ring through cyclization reactions.

  • Industrial Production Methods: : On an industrial scale, the synthesis may be optimized for higher yields and purity. This can involve the use of continuous flow reactors, catalysts to improve reaction efficiency, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH₃) or amines.

  • Coupling Reactions: : Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce additional substituents onto the quinoline core.

Scientific Research Applications

6-Fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: : The compound has shown potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: : It can be used as a lead compound in drug discovery and development, particularly for designing new therapeutic agents.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

When compared to other quinoline derivatives, 6-fluoro-1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one stands out due to its unique structural features, such as the presence of the fluorine atom and the oxadiazole ring. Similar compounds include:

  • 3-Chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one: : Known for its antibacterial activity.

  • 3-Chloro-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methyl-1-p-tolylazetidin-2-one: : Exhibits antifungal activity.

These compounds share structural similarities but differ in their substituents and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

6-fluoro-1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c1-11-3-5-12(6-4-11)18-21-19(25-22-18)15-10-23(2)16-8-7-13(20)9-14(16)17(15)24/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASISNSWVXVDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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